molecular formula C16H20N2O2S B2680210 N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide CAS No. 2094141-75-8

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide

Cat. No. B2680210
CAS RN: 2094141-75-8
M. Wt: 304.41
InChI Key: WSBPJAZIKDTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic properties. CT-3 is a non-psychoactive compound that does not produce the intoxicating effects associated with THC, the primary psychoactive component of cannabis.

Mechanism of Action

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide binds to the CB2 receptor, which is primarily expressed in immune cells, and modulates the immune response. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide also has an indirect effect on the CB1 receptor, which is primarily expressed in the brain and central nervous system, by inhibiting the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide also has analgesic effects by reducing pain sensitivity and increasing pain threshold. Additionally, N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has several advantages for lab experiments, including its non-psychoactive nature, which allows for the study of its therapeutic properties without the confounding effects of THC. Additionally, N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has a well-defined mechanism of action and can be easily synthesized in the lab. However, N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide also has some limitations, including its low potency and limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide. One area of interest is the development of more potent analogs of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide that may have greater therapeutic potential. Additionally, further studies are needed to investigate the safety and efficacy of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide in vivo, including its potential for drug interactions and long-term effects. Finally, research is needed to explore the potential of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide for the treatment of other conditions, including cancer and neurodegenerative diseases.

Synthesis Methods

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclohexanone with potassium cyanide to produce 1-cyano-3-methylcyclohexene. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce the intermediate compound, 3-methylcyclohexyl thiophene-2-carboxylate. Finally, the intermediate compound is reacted with butanoyl chloride to produce N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide.

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has anti-inflammatory, analgesic, and neuroprotective effects. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has been investigated for its potential use in the treatment of various conditions, including multiple sclerosis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12-4-2-8-16(10-12,11-17)18-15(20)7-6-13(19)14-5-3-9-21-14/h3,5,9,12H,2,4,6-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBPJAZIKDTTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.